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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation of mitochondria from

Saccharomyces cerevisiae, a primary model organism for studying mitochondrial protein

import, with a specific focus on preserving the function and integrity of the mitochondrial import

protein 1 (Mim1). This document outlines two primary methodologies: differential centrifugation

and affinity purification. It includes a comparative analysis of their respective yields and purity,

detailed step-by-step protocols, and methods for assessing the quality of the isolated

organelles.

Introduction to Mim1
Mim1 is an integral outer mitochondrial membrane protein that plays a crucial role in the

biogenesis of other mitochondrial proteins. It is a key component of the mitochondrial import

(MIM) complex, which facilitates the insertion of multi-spanning alpha-helical proteins into the

outer membrane.[1][2] The MIM complex often works in concert with the translocase of the

outer membrane (TOM) complex, particularly the receptor Tom70, to recognize and import

precursor proteins.[1][3] Furthermore, Mim1 is essential for the proper assembly of the TOM

complex itself.[4] Given its central role in mitochondrial protein import and biogenesis, the

ability to study Mim1 in its native environment within isolated, functional mitochondria is

paramount for understanding its mechanism of action and for developing potential therapeutic

interventions targeting mitochondrial dysfunction.
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Methods for Isolating Mitochondria
The choice of mitochondrial isolation method depends on the specific downstream applications

and the desired balance between yield, purity, and functional integrity.

Comparative Analysis of Isolation Methods
Feature Differential Centrifugation

Affinity Purification (His-
tagged Tom70)

Principle

Separation based on mass

and density through a series of

centrifugation steps.

Specific capture of

mitochondria using an affinity

tag on an outer membrane

protein.

Typical Yield

High (e.g., 200–250 µg of

mitochondrial protein per gram

of wet yeast).[5]

Moderate (e.g., 100–130 µg of

mitochondrial protein per gram

of wet yeast).[5]

Purity

Good, but often contains

contaminants from other

organelles like the ER and

vacuoles.[5][6]

High, with significantly reduced

contamination from other

cellular compartments.[7]

Time Requirement Moderate Relatively fast

Equipment
Refrigerated centrifuge,

Dounce homogenizer.

Magnetic separator, in addition

to standard lab equipment.

Advantages

High yield, no requirement for

genetic modification of the

organism.

High purity, suitable for

sensitive downstream

applications like proteomics.

Disadvantages
Higher levels of contamination.

[5][6]

Requires a genetically

modified strain with a tagged

mitochondrial protein,

potentially lower yield.
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Protocol 1: Isolation of Mitochondria by Differential
Centrifugation
This method is a classic approach that provides a good yield of mitochondria suitable for many

biochemical and functional assays.[8]

Materials:

Yeast culture

Zymolyase

Sorbitol buffer (1.2 M sorbitol, 20 mM KPi, pH 7.4)

Homogenization buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4, 2 mM MgCl2, 1 mM

EGTA, 0.5% (w/v) BSA, 1 mM PMSF)

Wash buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4)

Dounce homogenizer with a tight-fitting pestle

Refrigerated centrifuge

Procedure:

Cell Harvest and Spheroplasting:

Harvest yeast cells from the culture by centrifugation at 3,000 x g for 5 minutes.

Wash the cell pellet with sterile water.

Resuspend the cells in sorbitol buffer containing zymolyase and incubate at 30°C with

gentle shaking to digest the cell wall and form spheroplasts. The extent of spheroplasting

can be monitored by measuring the decrease in optical density of a cell suspension in

water.

Homogenization:
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Pellet the spheroplasts by centrifugation at 1,500 x g for 5 minutes.

Resuspend the spheroplasts in ice-cold homogenization buffer.

Homogenize the spheroplasts on ice using a Dounce homogenizer with 15-20 strokes.

Differential Centrifugation:

Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C to pellet nuclei, unbroken

cells, and cell debris.

Carefully collect the supernatant and transfer it to a new tube.

Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

Discard the supernatant.

Washing the Mitochondrial Pellet:

Resuspend the mitochondrial pellet in wash buffer.

Repeat the centrifugation at 12,000 x g for 15 minutes at 4°C.

Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume

of wash buffer or a buffer suitable for your downstream application.

Protocol 2: Affinity Purification of Mitochondria
This method yields highly pure mitochondria and is ideal for studies requiring minimal

contamination, such as quantitative proteomics.[7] This protocol utilizes a yeast strain

expressing a C-terminal 6xHis tag on the endogenous Tom70 protein.

Materials:

Yeast strain expressing Tom70-6xHis

Zymolyase

Sorbitol buffer (1.2 M sorbitol, 20 mM KPi, pH 7.4)
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Homogenization buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4, 2 mM MgCl2, 1 mM

EGTA, 0.5% (w/v) BSA, 1 mM PMSF)

Binding buffer (50 mM HEPES-KOH, pH 7.4, 150 mM NaCl, 10 mM imidazole)

Wash buffer (50 mM HEPES-KOH, pH 7.4, 150 mM NaCl, 20 mM imidazole)

Elution buffer (50 mM HEPES-KOH, pH 7.4, 150 mM NaCl, 250 mM imidazole)

Ni-NTA magnetic beads

Magnetic separator

Procedure:

Preparation of Crude Mitochondrial Fraction:

Follow steps 1-3 of the Differential Centrifugation protocol to obtain a crude mitochondrial

pellet.

Binding to Magnetic Beads:

Resuspend the crude mitochondrial pellet in binding buffer.

Add pre-equilibrated Ni-NTA magnetic beads to the mitochondrial suspension.

Incubate for 60 minutes at 4°C with gentle rotation to allow binding of the His-tagged

mitochondria to the beads.

Washing:

Place the tube in a magnetic separator and allow the beads to collect at the side of the

tube.

Carefully remove the supernatant.

Wash the beads with wash buffer three times, each time collecting the beads with the

magnetic separator and removing the supernatant.
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Elution:

Add elution buffer to the beads and incubate for 10 minutes at 4°C with gentle agitation to

release the mitochondria.

Place the tube in the magnetic separator and carefully collect the supernatant containing

the purified mitochondria.

Quality Assessment of Isolated Mitochondria
Purity Assessment by Western Blot
The purity of the mitochondrial fraction should be assessed by Western blotting using

antibodies against marker proteins for various subcellular compartments.

Compartment Marker Protein

Mitochondria (Outer Membrane) Tom70, Porin1

Mitochondria (Inner Membrane) Cox4, Tim23

Mitochondria (Matrix) Hsp60, Aco1

Cytosol Pgk1, G6PDH

Endoplasmic Reticulum (ER) Dpm1, Sec61

Vacuole Vph1, Cps1

A highly pure mitochondrial fraction will show strong enrichment of mitochondrial markers and a

significant reduction or absence of markers from other compartments.

Assessment of Functional Integrity
1. Cytochrome c Oxidase Activity Assay:

This assay measures the activity of Complex IV of the electron transport chain, a key indicator

of mitochondrial function. The assay is based on monitoring the oxidation of reduced

cytochrome c at 550 nm.[9][10]
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Principle: Cytochrome c oxidase catalyzes the transfer of electrons from reduced

cytochrome c to molecular oxygen. The rate of decrease in absorbance at 550 nm,

corresponding to the oxidation of cytochrome c, is proportional to the enzyme's activity.

Procedure:

Prepare a reaction mixture containing phosphate buffer and reduced cytochrome c.

Add a small amount of the isolated mitochondrial sample to initiate the reaction.

Immediately measure the decrease in absorbance at 550 nm over time using a

spectrophotometer.

The activity can be calculated using the extinction coefficient of cytochrome c.

2. Succinate Dehydrogenase Activity Assay:

This assay measures the activity of Complex II of the electron transport chain.

Principle: Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate,

coupled with the reduction of an artificial electron acceptor, such as 2,6-

dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT or INT. The rate of

reduction of the chromogenic substrate is measured spectrophotometrically.[11][12]

Procedure (using a tetrazolium salt):

Prepare a reaction buffer containing succinate, a tetrazolium salt, and an intermediate

electron carrier like phenazine methosulfate (PMS).

Add the isolated mitochondria to the reaction mixture.

Incubate at a controlled temperature.

Stop the reaction and solubilize the resulting formazan product.

Measure the absorbance at the appropriate wavelength for the specific formazan.
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Experimental Workflow for Mitochondrial Isolation
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Caption: Workflow for isolating mitochondria via differential centrifugation and affinity

purification.

Mim1's Role in Mitochondrial Protein Import
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Caption: The role of the MIM complex in protein import and TOM complex assembly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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